molecular formula C15H22N2O3 B2513359 4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide CAS No. 2248457-73-8

4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide

Cat. No.: B2513359
CAS No.: 2248457-73-8
M. Wt: 278.352
InChI Key: LUJVAZMWMBPXPP-CYBMUJFWSA-N
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Description

4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a dimethylamino group, a formyl group, and a hydroxy-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The formyl group can be added via a formylation reaction, often using reagents like formic acid or formyl chloride. The hydroxy-methylbutyl group is introduced through a coupling reaction, which may involve the use of protecting groups to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation: Conversion to carboxylic acid derivatives.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the formyl and hydroxy-methylbutyl groups.

    N-(4-(Dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: Similar benzamide core with different substituents.

    4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide: Similar benzamide core with different substituents.

Uniqueness

4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)13(9-19)16-15(20)11-5-6-14(17(3)4)12(7-11)8-18/h5-8,10,13,19H,9H2,1-4H3,(H,16,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVAZMWMBPXPP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)C1=CC(=C(C=C1)N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=CC(=C(C=C1)N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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